molecular formula C23H21FN2O3S B2460849 1-[3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone CAS No. 403843-63-0

1-[3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone

Cat. No. B2460849
CAS RN: 403843-63-0
M. Wt: 424.49
InChI Key: HCOGUECOJSBYDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The pyrazole ring, a five-membered ring with two nitrogen atoms, would likely be the core of the molecule. The phenyl rings, furan ring, and sulfanyl group would be attached to this core. The fluorine would be attached to one of the phenyl rings, and the methoxy group to the other .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring, for example, is known to participate in a variety of chemical reactions. The presence of the fluorine and methoxy groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the fluorine and methoxy groups could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Tuning Solid-State Fluorescence

Research conducted by Dong et al. (2012) synthesized and analyzed 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone, highlighting its applications in tuning solid-state fluorescence. This compound exhibits different fluorescent colors and host–guest structures in various crystalline forms, indicating its potential utility in materials science, particularly in developing new fluorescent materials for optical devices and sensors (Dong, Wang, Xu, Feng, & Wang, 2012).

Antimicrobial Activity

Puthran et al. (2019) developed novel Schiff bases utilizing 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from a compound similar in structure to the query compound. These synthesized Schiff bases were tested for antimicrobial activity, showing promising results against various pathogens. This highlights the potential application of related compounds in the development of new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Anticancer Activity

Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating elements such as the furan and phenyl groups, akin to the query compound. These derivatives demonstrated significant antioxidant and anticancer activities, particularly against human glioblastoma and triple-negative breast cancer cell lines. This research suggests the compound's structural motif may contribute to developing novel anticancer therapies (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Molecular Docking and Antibacterial Agents

Shingare et al. (2017) investigated 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, similar to the query compound, for their antibacterial activity. Molecular docking studies suggested these compounds could exhibit inhibitory activity against specific bacterial targets, indicating potential applications in developing new antibacterial agents (Shingare, Patil, Gadekar, Sangshetti, & Madje, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-28-19-10-6-16(7-11-19)21-13-22(17-4-8-18(24)9-5-17)26(25-21)23(27)15-30-14-20-3-2-12-29-20/h2-12,22H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOGUECOJSBYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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